molecular formula C9H12N2 B2680671 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) CAS No. 221137-23-1

5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)

Cat. No.: B2680671
CAS No.: 221137-23-1
M. Wt: 148.209
InChI Key: NYGSKYXLMNWEQK-UHFFFAOYSA-N
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Description

5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring. The presence of the methanamine group at the 2-position of the pyridine ring and the dihydro configuration at the 6,7-positions adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclocondensation Reaction: One of the effective methods for synthesizing 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.

    Multicomponent Condensation: Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group and the dihydro positions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted cyclopenta[b]pyridine derivatives with different functional groups at the 2-position.

Scientific Research Applications

5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the active site and blocking the phosphorylation process . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) is unique due to the presence of the methanamine group at the 2-position and the dihydro configuration at the 6,7-positions. These features contribute to its distinct chemical reactivity and biological activity compared to other cyclopenta[b]pyridine derivatives.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGSKYXLMNWEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221137-23-1
Record name 5H,6H,7H-cyclopenta[b]pyridin-2-ylmethanamine
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